molecular formula C10H6F3NO3S B6239432 isoquinolin-3-yl trifluoromethanesulfonate CAS No. 185950-63-4

isoquinolin-3-yl trifluoromethanesulfonate

Cat. No.: B6239432
CAS No.: 185950-63-4
M. Wt: 277.2
InChI Key:
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Description

Isoquinolin-3-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S and a molecular weight of 277.22 g/mol It is an ester of trifluoromethanesulfonic acid and isoquinoline, characterized by the presence of a trifluoromethanesulfonate group attached to the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-3-yl trifluoromethanesulfonate typically involves the reaction of isoquinoline with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. A common procedure involves dissolving isoquinoline in an inert solvent such as dichloromethane, followed by the slow addition of trifluoromethanesulfonic anhydride at low temperatures to control the exothermic reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-3-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an isoquinolin-3-yl amine derivative, while oxidation might produce isoquinolin-3-one derivatives .

Scientific Research Applications

Isoquinolin-3-yl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isoquinolin-3-yl trifluoromethanesulfonate involves its ability to act as an electrophile due to the presence of the trifluoromethanesulfonate group. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The isoquinoline ring can also participate in π-π stacking interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Isoquinolin-3-yl trifluoromethanesulfonate can be compared with other isoquinoline derivatives and trifluoromethanesulfonate esters:

Similar Compounds

  • Isoquinoline
  • Phenyl trifluoromethanesulfonate
  • Benzyl trifluoromethanesulfonate

Properties

CAS No.

185950-63-4

Molecular Formula

C10H6F3NO3S

Molecular Weight

277.2

Purity

95

Origin of Product

United States

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